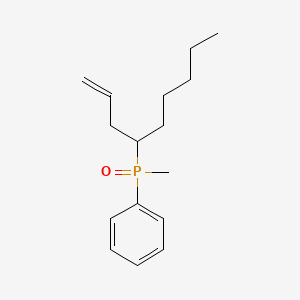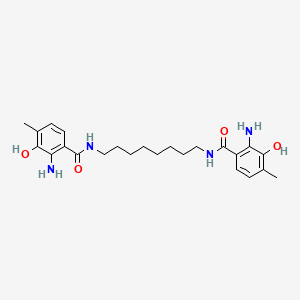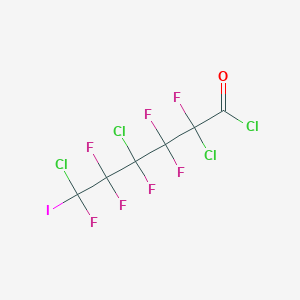
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride is a complex organohalogen compound It is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, attached to a hexanoyl chloride backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride typically involves multi-step organic reactions. One common method includes the halogenation of a hexanoyl chloride precursor with chlorine, fluorine, and iodine under controlled conditions. The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogen gases. The process must be carefully controlled to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. Safety measures are crucial due to the hazardous nature of the halogen gases involved.
化学反応の分析
Types of Reactions
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce partially dehalogenated compounds.
科学的研究の応用
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce multiple halogen atoms into target molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with halogenated functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple halogens.
作用機序
The mechanism by which 2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride exerts its effects involves the interaction of its halogen atoms with various molecular targets. The halogen atoms can form strong bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can affect the reactivity and properties of the target molecules, making the compound useful in various chemical and biological applications.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorobenzoyl chloride: Another halogenated compound with similar reactivity but different structural features.
Cyanuric chloride: Contains multiple chlorine atoms and is used in similar applications in organic synthesis.
2,4,6-Trichloroanisole: Known for its role in cork taint in wines, it has a different application profile but shares the presence of multiple chlorine atoms.
Uniqueness
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride is unique due to the combination of chlorine, fluorine, and iodine atoms in its structure. This combination imparts distinct chemical properties, such as high reactivity and the ability to form stable complexes with various nucleophiles. Its unique structure makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
88639-64-9 |
|---|---|
分子式 |
C6Cl4F7IO |
分子量 |
489.8 g/mol |
IUPAC名 |
2,4,6-trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride |
InChI |
InChI=1S/C6Cl4F7IO/c7-1(19)2(8,11)4(13,14)3(9,12)5(15,16)6(10,17)18 |
InChIキー |
SNORDQXSBPFPLS-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(C(C(C(F)(Cl)I)(F)F)(F)Cl)(F)F)(F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
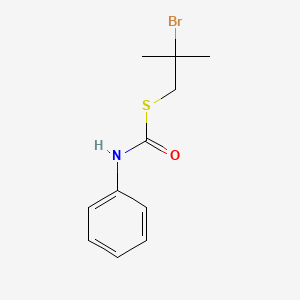
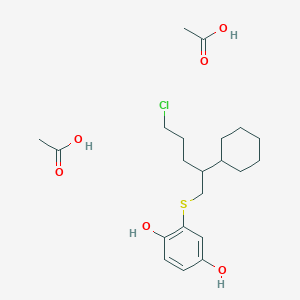
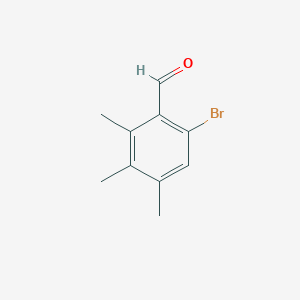
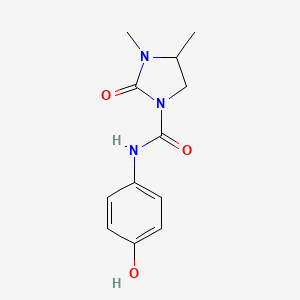
![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
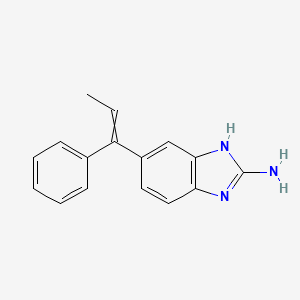
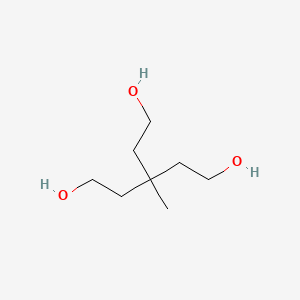
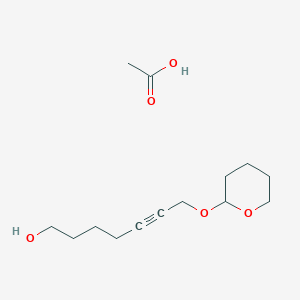
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
